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Compound of Interest

Compound Name: 5-Acetyl-2-nitrobenzonitrile

Cat. No.: B1510314

An In-depth Technical Guide to 5-Acetyl-2-nitrobenzonitrile: Structure, Properties, and
Synthetic Utility

Executive Summary

5-Acetyl-2-nitrobenzonitrile is a polysubstituted aromatic compound of significant interest to
the chemical and pharmaceutical sciences. Its unique molecular architecture, featuring a nitrile,
a nitro group, and an acetyl moiety, positions it as a versatile intermediate for the synthesis of
complex heterocyclic systems and as a scaffold for novel therapeutic agents. The electron-
withdrawing nature of its substituents modulates the reactivity of the benzene ring, while each
functional group offers a distinct handle for synthetic transformations. This guide provides a
comprehensive overview of the chemical properties, structural features, and potential
applications of 5-Acetyl-2-nitrobenzonitrile, with a focus on its utility for researchers in
synthetic chemistry and drug development.

Molecular Structure and Physicochemical
Properties

5-Acetyl-2-nitrobenzonitrile is structurally defined by a benzene ring substituted at positions
1, 2, and 5 with a cyano (-C=N), a nitro (-NO3z), and an acetyl (-COCHs) group, respectively.
The interplay of these electron-withdrawing groups significantly influences the molecule's
electronic properties and reactivity.
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The IUPAC name for this compound is 5-acetyl-2-nitrobenzonitrile. Its structure can be
visualized as follows:

Caption: Chemical Structure of 5-Acetyl-2-nitrobenzonitrile.

Physicochemical Data Summary

The core properties of 5-Acetyl-2-nitrobenzonitrile are summarized in the table below. This
data is essential for planning reactions, determining appropriate solvents, and ensuring proper
handling.

Property Value Source
CAS Number 223726-10-1 [1][2]
Molecular Formula CoHeN20s3 [1]
Molecular Weight 190.16 g/mol [1]

SRKUTGLZOMIYJD-
InChl Key [1]
UHFFFAOYSA-N

Purity Typically >95.0% [1]

Predicted Spectroscopic Profile

While specific experimental spectra for 5-Acetyl-2-nitrobenzonitrile are not widely published,
its spectroscopic characteristics can be reliably predicted based on its functional groups. Such
analysis is fundamental for reaction monitoring and structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups within the molecule.
The spectrum of 5-Acetyl-2-nitrobenzonitrile is expected to exhibit strong, characteristic
absorption bands.
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Wavenumber . . .
Intensity Assignment Rationale
(cm™)
The nitrile group
consistently shows a
~2230 Strong, Sharp C=N Stretch o o
distinct peak in this
region.[3]
The acetyl group's
carbonyl is expected
~1700 Strong C=0 Stretch (Ketone) )
here, typical for
aromatic ketones.[4]
] Aromatic nitro groups
Asymmetric & )
) display two
~1530 & ~1350 Strong Symmetric NO:2 o
characteristic strong
Stretch
bands.[3]
) ) Typical for C-H bonds
~3100-3000 Medium Aromatic C-H Stretch _
on a benzene ring.[4]
) ) Skeletal vibrations of
~1600, ~1475 Medium-Weak Aromatic C=C Stretch

the benzene ring.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

e 'H NMR: The proton NMR spectrum would reveal the environment of the aromatic and
methyl protons. The three aromatic protons would appear as distinct multiplets in the
downfield region (likely & 7.5-8.5 ppm) due to the deshielding effects of the electron-
withdrawing groups. The acetyl group's three protons would present as a sharp singlet in the
upfield region (around & 2.5-2.7 ppm).

e 13C NMR: The carbon spectrum would show nine distinct signals. The nitrile carbon would be
found around & 115-120 ppm, while the carbonyl carbon of the acetyl group would be
significantly downfield, around & 195-200 ppm. The six aromatic carbons would have
chemical shifts between 6 120-150 ppm, with their exact positions influenced by the attached
substituents.
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Mass Spectrometry (MS)

Electron lonization (EI) Mass Spectrometry would be expected to show a prominent molecular
ion [M]* peak at an m/z of approximately 190. Subsequent fragmentation would likely involve
the loss of the acetyl group (-43 Da) and the nitro group (-46 Da), leading to significant
fragment ions.

Experimental Protocol: Spectroscopic
Characterization

This section outlines a standardized workflow for acquiring the spectroscopic data needed to
confirm the identity and purity of a synthesized batch of 5-Acetyl-2-nitrobenzonitrile.

Objective

To obtain high-resolution *H NMR, 3C NMR, IR, and MS data for structural verification.

Materials

e 5-Acetyl-2-nitrobenzonitrile sample (5-10 mg)

Deuterated chloroform (CDCIs) or Deuterated dimethyl sulfoxide (DMSO-ds)

5 mm NMR tubes

Potassium bromide (KBr) for IR pellet

Methanol or Acetonitrile (HPLC grade) for MS

Step-by-Step Methodology

e NMR Sample Preparation:
o Accurately weigh 5-10 mg of the compound.

o Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCIs)
in a clean, dry vial before transferring to a 5 mm NMR tube.[4]
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o Causality: The choice of solvent is critical; it must dissolve the compound without having
interfering signals in the regions of interest. CDCls is a common first choice for many
organic molecules.

 NMR Data Acquisition:
o Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
o Acquire a standard one-dimensional *H NMR spectrum.

o Acquire a proton-decoupled 3C NMR spectrum. A greater number of scans will be
necessary compared to the *H spectrum due to the low natural abundance of the 13C
isotope.[4]

e IR Spectrum Acquisition (FT-IR):

o Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and
pressing it into a transparent disk.

o Alternatively, obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.

o Scan the sample from 4000 to 400 cm~* and identify the key functional group frequencies.
o Mass Spectrometry Acquisition:

o Prepare a dilute solution of the sample in a suitable solvent like methanol.[5][6]

o Infuse the sample into the mass spectrometer using an appropriate ionization technique
(e.g., Electrospray lonization for a softer method or Electron lonization for fragmentation
patterns).

o Analyze the resulting spectrum for the molecular ion peak and characteristic fragment

ions.

Chemical Reactivity and Synthetic Utility

The synthetic value of 5-Acetyl-2-nitrobenzonitrile stems from the distinct reactivity of its
three functional groups, which can be addressed with high selectivity.
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o Reduction of the Nitro Group: The nitro group is readily reduced to an amine under various
conditions (e.g., Hz, Pd/C; SnClz, HCI). This transformation is a cornerstone of medicinal
chemistry, as the resulting aniline (5-acetyl-2-aminobenzonitrile) is a precursor for a vast
array of heterocycles, amides, and ureas.[7][8] The amino group can act as a key hydrogen
bond donor, crucial for binding to biological targets like kinases.[7]

Hz, Pd/C . . Reduction . _
or SnClz, HCI G-AcetyI—Z—n|trobenzon|tr|I(9—>[5-Acety|_2_am|nobenzomtme)

Click to download full resolution via product page

Caption: Reduction of the nitro group to form a versatile amine intermediate.

» Reactivity of the Acetyl Group: The acetyl group's carbonyl carbon is electrophilic and its
adjacent methyl protons are weakly acidic. It can undergo reactions such as reduction to a
secondary alcohol, conversion to an oxime, or serve as a site for alpha-halogenation (e.g., to
form 5-(2-bromoacetyl)-2-nitrobenzonitrile), introducing another reactive site for nucleophilic
substitution.[9]

o The Nitrile Group as a Pharmacophore: The nitrile group is a stable and versatile functional
group in drug design.[10] It is relatively robust metabolically and can act as a bioisostere for
other groups or as a hydrogen bond acceptor.[7] Its presence is common in many approved
pharmaceuticals, including kinase inhibitors.[10][11]

Applications in Drug Discovery

While specific biological activities of 5-Acetyl-2-nitrobenzonitrile are not extensively
documented, its structural motifs are prevalent in pharmacologically active compounds.

» Scaffold for Kinase Inhibitors: The aminobenzonitrile core, derived from the reduction of the
nitro group, is a common feature in kinase inhibitors designed to treat cancers.[7][11] The
amino group often forms critical hydrogen bonds with the kinase hinge region, while the rest
of the molecule can be elaborated to achieve potency and selectivity.

 Intermediate for Heterocyclic Synthesis: The functional group handles allow for cyclization
reactions to build more complex ring systems, which are central to many areas of drug
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discovery.

 Building Block for Novel Compounds: As a commercially available starting material, it
provides a reliable and efficient entry point for synthetic campaigns aimed at creating
libraries of novel compounds for biological screening.[1]

Safety, Handling, and Storage

Proper handling of 5-Acetyl-2-nitrobenzonitrile is crucial due to its potential hazards.

» Handling: Use only under a chemical fume hood.[12][13] Wear appropriate personal
protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid
breathing dust and prevent contact with skin and eyes.[13]

o Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] Store
locked up.

e Incompatible Materials: Avoid strong oxidizing agents and strong acids.[12]

o First Aid: In case of eye or skin contact, rinse immediately with plenty of water for at least 15
minutes and seek medical attention.[12] If inhaled, move to fresh air. If ingested, do NOT
induce vomiting and call a physician or poison control center immediately.[12]

Conclusion

5-Acetyl-2-nitrobenzonitrile is a highly functionalized aromatic compound with significant
potential as a building block in organic synthesis and medicinal chemistry. Its value lies in the
selective reactivity of its nitrile, nitro, and acetyl groups, which allows for stepwise chemical
modifications to build complex molecular architectures. The predicted spectroscopic data and
established reactivity patterns provide a solid foundation for its use in research and
development, particularly in the search for new therapeutic agents. Adherence to strict safety
protocols is mandatory when handling this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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